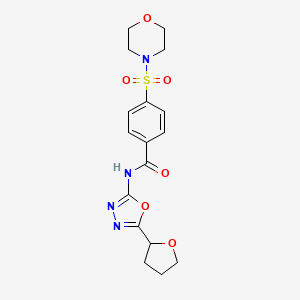
4-(morpholinosulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves the conversion of multifarious organic acids into corresponding esters, hydrazides, and finally oxadiazole derivatives. For example, a series of new 5-substituted aryl/aralkyl-1,3,4-oxadiazol-2-yl 4-(morpholin-4-ylsulfonyl)benzyl sulfides were synthesized by stirring 5-substituted-1,3,4-oxadiazole-2-thiols with 4-(4-(bromomethyl)phenylsulfonyl) morpholine in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Aziz‐ur‐Rehman et al., 2015).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including our compound of interest, is often confirmed by spectral studies such as NMR, IR, and Mass spectroscopy, and in some cases, by single-crystal X-ray diffraction studies. These analyses confirm the compound's molecular framework and its monoclinic system lattice parameters, providing insight into its structural conformation (Mamatha S.V et al., 2019).
Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds related to the specified chemical structure, particularly those incorporating elements such as morpholine and oxadiazole, have been synthesized and studied for their antimicrobial properties. For example, derivatives of 1,2,4-triazole, including those with morpholine components, demonstrated good to moderate antimicrobial activities against a range of microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2010).
Anti-Inflammatory and Analgesic Agents
Further research into compounds derived from similar chemical structures has led to the development of novel anti-inflammatory and analgesic agents. Studies on derivatives from visnaginone and khellinone, incorporating oxadiazole and morpholine groups, have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest potential therapeutic applications in managing pain and inflammation (Abu‐Hashem et al., 2020).
Antibacterial Activity
New oxadiazolylbenzodioxane derivatives, including those synthesized through reactions involving morpholine, have been evaluated for their antibacterial activity. Such studies contribute to the ongoing search for new antibacterial compounds in response to the increasing resistance to existing antibiotics (Avagyan et al., 2020).
Safety And Hazards
- Safety data is not readily accessible for this compound.
- Always handle chemicals with proper precautions.
Future Directions
- Investigate its biological activity, potential targets, and therapeutic applications.
- Explore modifications to enhance its properties.
properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S/c22-15(18-17-20-19-16(27-17)14-2-1-9-26-14)12-3-5-13(6-4-12)28(23,24)21-7-10-25-11-8-21/h3-6,14H,1-2,7-11H2,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEPLVJMHWDISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholinosulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


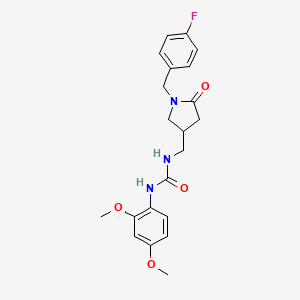
![N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2487838.png)
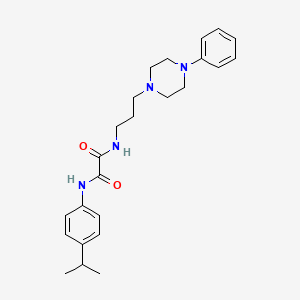
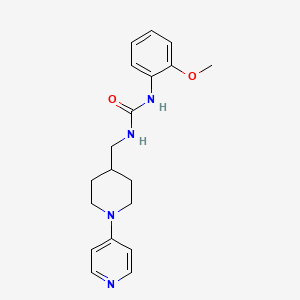
![(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2487844.png)
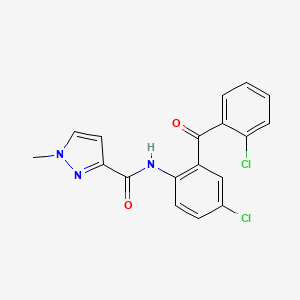
![4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487847.png)
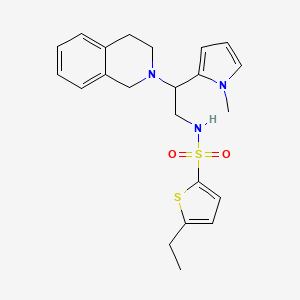
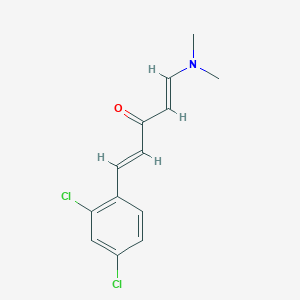
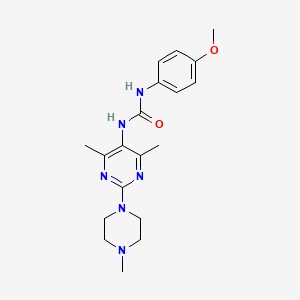
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2487855.png)
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2487856.png)
![[(2-Phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2487858.png)